An In-depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzaldehyde (CAS No. 1017794-45-4)
An In-depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzaldehyde (CAS No. 1017794-45-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this isomer is emerging, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, properties, and applications. The CAS Number for 4-(1H-Pyrazol-4-yl)benzaldehyde is 1017794-45-4. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction and Significance
4-(1H-Pyrazol-4-yl)benzaldehyde is a bifunctional organic molecule featuring a pyrazole ring substituted at the 4-position with a benzaldehyde moiety. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in a number of approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide range of biological entities. The benzaldehyde group, on the other hand, is a versatile synthetic handle, allowing for a plethora of chemical transformations to build more complex molecular architectures.
The strategic placement of the benzaldehyde group on the C4 position of the pyrazole ring offers distinct synthetic and functional advantages compared to its more commonly documented N-substituted isomer, 4-(1H-pyrazol-1-yl)benzaldehyde. The presence of an unsubstituted pyrazole nitrogen allows for further derivatization or for it to act as a crucial hydrogen bond donor in ligand-receptor interactions.
Physicochemical Properties
Due to the limited availability of experimental data for 4-(1H-Pyrazol-4-yl)benzaldehyde, the following table includes both known and predicted physicochemical properties to guide researchers in its handling and application.
| Property | Value | Source |
| CAS Number | 1017794-45-4 | 2[3] |
| Molecular Formula | C₁₀H₈N₂O | 2[3] |
| Molecular Weight | 172.18 g/mol | 2[3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 310.1±25.0 °C (Predicted) | 4[5] |
| Melting Point | 82-83°C (for 1-yl isomer) | 4[5] |
| SMILES | O=Cc1ccc(cc1)c2cn[nH]c2 | - |
Synthesis and Mechanism
Proposed Synthetic Workflow
A plausible two-step synthesis is outlined below, involving a Suzuki-Miyaura coupling followed by deprotection. This method offers a high degree of control and is amenable to a wide range of substrates.
Caption: Proposed two-step synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)benzaldehyde
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To a solution of 1-(tert-Butoxycarbonyl)-4-bromopyrazole (1.0 eq) and 4-formylphenylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq).
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Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
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Heat the reaction mixture at 90°C under an inert atmosphere for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the BOC-protected intermediate.
Causality Behind Experimental Choices: The use of a BOC-protecting group on the pyrazole nitrogen prevents potential side reactions and improves the solubility of the starting material. Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.[7] The aqueous base is essential for the activation of the boronic acid in the catalytic cycle.
Step 2: Synthesis of 4-(1H-Pyrazol-4-yl)benzaldehyde
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Dissolve the BOC-protected intermediate (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
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Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield 4-(1H-Pyrazol-4-yl)benzaldehyde. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices: TFA is a strong acid that effectively cleaves the acid-labile BOC protecting group under mild conditions.
Applications in Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 4-(1H-Pyrazol-4-yl)benzaldehyde is a valuable building block for accessing novel chemical matter with therapeutic potential.
Kinase Inhibitors: Many successful kinase inhibitors incorporate a pyrazole core. The pyrazole can act as a hinge-binder, forming crucial hydrogen bonds with the kinase protein backbone. The benzaldehyde functionality of the title compound can be readily transformed into various substituents that can occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity.
Caption: Synthetic utility of 4-(1H-Pyrazol-4-yl)benzaldehyde in drug discovery.
Quality Control and Characterization
To ensure the identity and purity of 4-(1H-Pyrazol-4-yl)benzaldehyde, a combination of standard analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic signals for the aromatic protons of the benzaldehyde and pyrazole rings, the aldehyde proton (typically around 9-10 ppm), and the N-H proton of the pyrazole (which may be broad and its chemical shift concentration-dependent).
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¹³C NMR will confirm the presence of the expected number of carbon atoms, with distinct signals for the aldehyde carbonyl carbon (around 190 ppm) and the carbons of the two aromatic rings.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak corresponding to the calculated molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and N-H stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be used.
Conclusion
4-(1H-Pyrazol-4-yl)benzaldehyde is a promising and versatile building block for the synthesis of complex organic molecules. Its unique combination of a pyrazole ring and a reactive aldehyde functionality makes it particularly attractive for applications in drug discovery and materials science. While detailed experimental data for this specific isomer is still limited, the proposed synthetic route provides a reliable method for its preparation. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this valuable chemical entity.
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PubChem. 4-(1-Phenyl-1H-pyrazol-4-yl)benzaldehyde. [Link]
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Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
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Taylor & Francis Online. Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. [Link]
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ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
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Preprints.org. Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. [Link]
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NIH. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. [Link]
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ResearchGate. Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. [Link]
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NIH. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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